2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-methylphenyl group. Its molecular formula is C₁₄H₁₈ClN₃O₂, with a molar mass of 295.77 g/mol and a CAS number of 263383-24-0 . The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities, while the 4-methylphenyl substituent enhances lipophilicity and facilitates π-π interactions in biological systems. This compound is of interest in pharmaceutical research, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors due to its structural hybrid of aromatic and alicyclic components.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-10-5-7-11(8-6-10)13-16-14(18-17-13)12-4-2-3-9-15-12;/h5-8,12,15H,2-4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMVRSLGYIMMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific applications and findings related to this compound.
Antibacterial Activity
A study synthesized various derivatives of oxadiazole and piperidine and evaluated their antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong antibacterial activity, with some compounds achieving significant inhibition rates. Specifically, compounds with lower IC50 values demonstrated effectiveness as acetylcholinesterase inhibitors, which is crucial in treating neurodegenerative diseases .
Anticancer Potential
Research has highlighted the potential of oxadiazole derivatives as anticancer agents. In vitro studies have shown that certain derivatives can inhibit cell proliferation across various cancer cell lines. The mechanism of action often involves inducing apoptosis or inhibiting specific cellular pathways critical for cancer growth. For instance, a related study noted that compounds similar to those derived from 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride exhibited promising results in inhibiting tumor cell growth.
Enzyme Inhibition
Enzyme inhibition studies have revealed that oxadiazole-containing compounds can act as effective inhibitors for enzymes such as acetylcholinesterase. This property is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders. The structure of the compound allows for favorable interactions with the enzyme's active site, leading to significant inhibitory effects .
Case Study 1: Antibacterial Screening
In a comprehensive evaluation of synthesized piperidine derivatives, several compounds were tested against Escherichia coli and Pseudomonas aeruginosa. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antibacterial properties. This study underscores the potential application of these compounds in developing new antibiotics .
Case Study 2: Anticancer Activity
A series of oxadiazole derivatives were tested for their anticancer activity against various cancer cell lines. The study reported that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more potent anticancer agents .
Mechanism of Action
The mechanism of action of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Electronic and Steric Effects
- 4-Methylphenyl (Target Compound) : The methyl group is electron-donating, increasing electron density in the oxadiazole ring. This may enhance binding to hydrophobic pockets in biological targets .
- Trifluoroethyl (Entry 4) : The trifluoromethyl group is strongly electron-withdrawing, improving metabolic stability and altering lipophilicity (logP ~2.1 vs. ~3.0 for the target compound) .
- Cyclobutyl (Entry 3) : The bulky cyclobutyl group introduces steric hindrance, reducing binding flexibility but improving selectivity for agrochemical targets .
Solubility and Bioavailability
Biological Activity
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 1,2,4-oxadiazole ring and a 4-methylphenyl group. Its molecular formula is with a molecular weight of approximately 244.29 g/mol. The presence of the oxadiazole moiety is crucial for its biological activity, often associated with enhanced pharmacological properties.
The biological activity of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can be attributed to various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neuronal signaling and behavior.
- Antimicrobial Activity : Studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties against various pathogens.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial effectiveness of similar oxadiazole compounds. For instance:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride | 0.25 - 0.5 | Staphylococcus aureus |
| Other derivatives | 0.22 - 0.25 | Escherichia coli |
These findings suggest that compounds with similar structures can effectively inhibit bacterial growth, indicating potential for development as antimicrobial agents .
Cytotoxicity and Anticancer Activity
Research indicates that derivatives of oxadiazoles demonstrate cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
| A549 (Lung Cancer) | 12.34 | Similar oxadiazole derivative |
| HeLa (Cervical Cancer) | 10.50 | Similar oxadiazole derivative |
The above table illustrates the promising anticancer activity of the compound in vitro .
Case Studies
- Cytotoxicity in Breast Cancer : In a study assessing the effect on MCF-7 cells, it was found that the compound induced apoptosis through activation of the p53 pathway and caspase cleavage . This suggests its potential as an anticancer agent.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties showed that derivatives exhibited low MIC values against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
